molecular formula C16H12N4O3 B6513225 (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 1795134-30-3

(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide

Cat. No.: B6513225
CAS No.: 1795134-30-3
M. Wt: 308.29 g/mol
InChI Key: ZXIBGXGXQSANJX-SILNSSARSA-N
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Description

(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a Z-configuration at the imino double bond, a pyridin-2-yl substituent, and a carboxamide group at position 3 of the chromene scaffold. Its molecular formula is C₂₁H₁₃F₂N₃O₂ (monoisotopic mass: 377.097583), with a ChemSpider ID of 26030236 . The compound shares structural homology with inhibitors of aldo-keto reductases (AKRs) and carbonyl reductases (CBRs), which are implicated in cancer and metabolic disorders. Its imino-chromene core allows for π-π interactions and hydrogen bonding with enzyme active sites, making it a candidate for targeted therapeutic development .

Properties

IUPAC Name

N-[(Z)-(3-carbamoylchromen-2-ylidene)amino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c17-14(21)11-9-10-5-1-2-7-13(10)23-16(11)20-19-15(22)12-6-3-4-8-18-12/h1-9H,(H2,17,21)(H,19,22)/b20-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBGXGXQSANJX-SILNSSARSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CC=N3)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC=CC=N3)/O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide, with CAS number 1795134-30-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H12_{12}N4_4O3_3, with a molecular weight of 308.29 g/mol. The structure features a chromene core substituted with a pyridinyl formamido group, which may contribute to its biological activities.

PropertyValue
CAS Number1795134-30-3
Molecular FormulaC16_{16}H12_{12}N4_4O3_3
Molecular Weight308.29 g/mol

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In one study, the compound demonstrated IC50_{50} values in the micromolar range against various cancer cell lines, suggesting potent anticancer activity.

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways involved in cancer cell survival and proliferation. Specifically, it is believed to target the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. Additionally, the compound may induce apoptosis in cancer cells through the activation of caspases.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary tests against various bacterial strains revealed that the compound exhibits significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.

Case Studies

  • Anticancer Efficacy : A study published in MDPI investigated the cytotoxic effects of several chromene derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : Research conducted on the antimicrobial efficacy of various chromene derivatives highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 32 µg/mL, showcasing its potential as an alternative antimicrobial agent .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 2-chlorophenyl group in 13h enhances CBR1 inhibition (Ki = 15 nM) compared to the pyridin-2-yl group in the target compound, likely due to improved hydrophobic interactions .
  • Hydroxy vs. Methoxy Substitution : The 8-hydroxy group in 13h confers higher potency than the 8-methoxy group in 15 , suggesting that hydrogen-bonding capacity at position 8 is critical for CBR1 binding .
  • Imino Substituents: Replacement of the pyridin-2-yl group with a 4-methoxyphenyl group (as in Compound 1) shifts selectivity toward AKR1B10, highlighting the role of aromatic π-stacking in enzyme specificity .

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